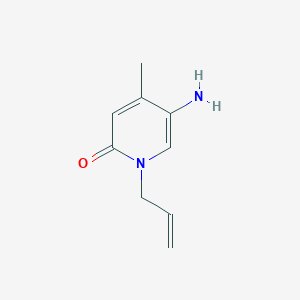

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-amino-4-methyl-1-prop-2-enylpyridin-2-one |

InChI |

InChI=1S/C9H12N2O/c1-3-4-11-6-8(10)7(2)5-9(11)12/h3,5-6H,1,4,10H2,2H3 |

InChI Key |

QWPFMROYSLTDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-methyl-3-oxobutanoic acid with an appropriate amine to form an intermediate. This intermediate undergoes cyclization and subsequent functional group modifications to yield the target compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Industrial processes often emphasize the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure allows for interactions with biological macromolecules, potentially leading to therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous dihydropyridinone/thiazole derivatives:

Key Observations:

- Steric Impact: The allyl group offers greater rotational freedom than the rigid propargyl or methoxymethyl groups .

- Biological Relevance: The thiazole derivative in demonstrates antihypertensive activity via angiotensin II receptor interactions, suggesting that allyl-substituted heterocycles may favor receptor binding through hydrophobic and π-π interactions.

Pharmacological and Physicochemical Properties

- Solubility: The amino group in the target compound likely improves aqueous solubility relative to the chloro- and propargyl-substituted analogs .

- Receptor Binding: Molecular docking studies in suggest that allyl and aryl substituents form hydrogen bonds and electrostatic interactions with angiotensin II receptors. The target compound’s amino group may similarly engage in binding but with enhanced polarity.

- Thermal Stability: The methyl group at position 4 could increase melting point compared to unsubstituted analogs, though experimental data are unavailable.

Computational and Experimental Validation

- Docking Studies: Thiazole derivatives in showed high affinity for angiotensin II receptors (PDB: 3R8A) due to imino nitrogen and aromatic interactions. The target compound’s amino group may mimic these interactions.

Biological Activity

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine ring, which is known for its role in various biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies involving derivatives of dihydropyridine have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of 5-amino-pyridinones exhibited selective cytotoxicity towards human leukemic cells, suggesting that this compound may possess similar properties .

The proposed mechanism of action for compounds in this class includes the induction of apoptosis in cancer cells through oxidative stress pathways. It has been observed that these compounds can increase reactive oxygen species (ROS) levels, leading to cell death. For example, a related compound was shown to generate oxidative stress selectively in melanoma cells, triggering apoptotic cascades .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Table 1 summarizes the results from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HL-60 (Leukemia) | 20 | Induction of apoptosis via ROS |

| Study B | A375 (Melanoma) | 15 | Oxidative stress induction |

| Study C | MCF7 (Breast Cancer) | 25 | Cell cycle arrest |

Animal Studies

Animal studies further support the anticancer potential of this compound. In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported an increase in survival rates among treated mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.